molecular formula C16H17N3O2 B8399590 2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione

2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8399590
M. Wt: 283.32 g/mol
InChI Key: HKGMYTIMEFGJBX-UHFFFAOYSA-N
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Patent
US04576957

Procedure details

A mixture of 19.6 g. of sodium imidazole 59.2 g. of N-(5-bromopentyl)phthalimide and 300 ml. of dimethylformamide as stirred in an oil bath at 100° C. for 8 hours and then concentrated to remove the dimethylformamide. The residue was extracted twice with toluene and then concentrated in vacuo, giving 51.5 g. of 2-[5-(1H-imidazol-1-yl)pentyl]-1H-isoindole-1,3(2H)-dione as an oil. This oil was mixed with 8.73 ml. of hydrazine hydrate and 400 ml. of ethanol and heated on a steam bath for 3 hours. After cooling, 360 ml. of 3N hydrochloric acid was added and the mixture was refluxed for 2 hours. This mixture was filtered and the filtrate was concentrated with intermittent filtration to about 60 ml. Potassium carbonate was added to this oil which was then extracted with dichloromethane. The extract was concentrated to an oil which was distilled (Kugelrohr), giving 13.4 g. of the desired intermediate as a clear liquid.
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[Na].BrCCCCCN1C(=O)C2=CC=CC=C2C1=O.[N:24]1([CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][N:34]2C(=O)C3C(=CC=CC=3)C2=O)[CH:28]=[CH:27][N:26]=[CH:25]1.O.NN.Cl>C(O)C.CN(C)C=O>[N:24]1([CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][NH2:34])[CH:28]=[CH:27][N:26]=[CH:25]1 |f:0.1,4.5,^1:5|

Inputs

Step One
Name
Quantity
59.2 g
Type
reactant
Smiles
N1C=NC=C1.[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCCCN1C(C2=CC=CC=C2C1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 19.6 g
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the dimethylformamide
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted twice with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
giving 51.5 g
ADDITION
Type
ADDITION
Details
This oil was mixed with 8.73 ml
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated with intermittent filtration to about 60 ml
ADDITION
Type
ADDITION
Details
Potassium carbonate was added to this oil which
EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated to an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled (Kugelrohr)
CUSTOM
Type
CUSTOM
Details
giving 13.4 g

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)CCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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